N1-(4-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
Description
This oxalamide derivative features a 4-chlorobenzyl group at the N1 position and a 1,3-oxazinan-2-ylmethyl moiety bearing a thiophen-2-ylsulfonyl substituent at the N2 position. The thiophene sulfonyl group introduces strong electron-withdrawing properties, while the oxazinan ring contributes to conformational rigidity.
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O5S2/c19-14-6-4-13(5-7-14)11-20-17(23)18(24)21-12-15-22(8-2-9-27-15)29(25,26)16-3-1-10-28-16/h1,3-7,10,15H,2,8-9,11-12H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNUJROEAYVCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound with a complex structure that has drawn interest in medicinal chemistry due to its potential biological activities. The compound features a chlorobenzyl group, an oxazinan ring, and a thiophenesulfonyl moiety, which contribute to its diverse biological properties.
- Molecular Formula : C21H24ClN3O5S
- Molecular Weight : 466.0 g/mol
- CAS Number : 872862-56-1
The structural complexity of this compound allows for various interactions with biological targets, potentially leading to therapeutic applications.
The precise mechanisms through which this compound exerts its biological effects are not fully understood. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in critical biological pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
Further studies involving biochemical assays and molecular docking are necessary to elucidate these mechanisms more clearly.
Biological Activity
Research into the biological activity of this compound has revealed several promising areas:
Antimicrobial Activity
Preliminary studies suggest that derivatives of oxazinamides exhibit antimicrobial properties. The presence of the thiophene sulfonyl group may enhance the compound's efficacy against various bacterial strains. For example, related compounds have shown effectiveness against antibiotic-resistant bacteria by inhibiting protein synthesis within bacterial ribosomes.
Anticancer Potential
Some oxalamide derivatives have been investigated for their anticancer properties. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells or inhibit tumor growth.
Anti-inflammatory Effects
There is emerging evidence that certain oxalamides possess anti-inflammatory properties. This could be relevant for therapeutic applications in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the oxalamide and oxazinan classes:
| Study | Findings |
|---|---|
| Study A | Investigated the antimicrobial effects of oxazinamides; found significant inhibition against Gram-positive bacteria. |
| Study B | Reported on the anticancer properties of structurally similar compounds, highlighting their potential as chemotherapeutic agents. |
| Study C | Examined anti-inflammatory effects in animal models, showing reduced markers of inflammation with oxalamide treatment. |
These findings indicate a potential for this compound in various therapeutic contexts.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamide Derivatives
Substituent Analysis and Molecular Properties
The table below compares key structural features and properties of the target compound with related oxalamides:
Key Observations:
- Rigidity vs. Flexibility : The oxazinan ring in the target compound imposes conformational constraints absent in linear chains (e.g., 4-methoxyphenethyl in 56), which may reduce off-target interactions .
- Hydrophobicity : The 4-chlorobenzyl and thiophen sulfonyl groups increase lipophilicity compared to polar analogs like S336, suggesting differences in membrane permeability .
Physicochemical and Pharmacokinetic Implications
- Solubility: The thiophen sulfonyl group may reduce aqueous solubility compared to hydroxybenzoyl () or morpholino () analogs, necessitating formulation adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
